An In-Depth Technical Guide to the Chemical Properties and Applications of Z-Glu(OtBu)-OH
An In-Depth Technical Guide to the Chemical Properties and Applications of Z-Glu(OtBu)-OH
Abstract
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, commonly abbreviated as Z-Glu(OtBu)-OH, is a pivotal protected amino acid derivative extensively utilized in the synthesis of complex peptides and pharmaceutical ingredients.[1][2] Its unique bifunctional protecting group strategy, employing the Z (benzyloxycarbonyl) group for N-terminal protection and the tert-butyl (OtBu) ester for the side-chain carboxyl group, offers a robust orthogonal system essential for controlled, stepwise peptide elongation.[3][4] This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of Z-Glu(OtBu)-OH, tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction: The Strategic Importance of Z-Glu(OtBu)-OH in Peptide Synthesis
The synthesis of peptides with defined sequences requires a meticulous strategy of protecting and deprotecting reactive functional groups. Z-Glu(OtBu)-OH serves as a cornerstone building block in this endeavor, particularly in solution-phase and solid-phase peptide synthesis (SPPS).[1][5] The glutamic acid residue, with its acidic side chain, necessitates effective protection to prevent unwanted side reactions during peptide bond formation. The choice of the Z and OtBu protecting groups in Z-Glu(OtBu)-OH is a deliberate one, grounded in their differential lability to chemical reagents. This "orthogonal" protection scheme is paramount, allowing for the selective removal of one group while the other remains intact, a fundamental principle for directing the sequence of amino acid assembly.[3][6]
Physicochemical Properties
Z-Glu(OtBu)-OH is typically a white to off-white crystalline powder.[7][8] Its solubility in methanol is a key characteristic for its use in solution-phase reactions.[7] Proper storage at low temperatures (-20°C) is recommended to ensure its long-term stability and prevent degradation.[7][9]
| Property | Value | Source(s) |
| CAS Number | 3886-08-6 | [7] |
| Molecular Formula | C₁₇H₂₃NO₆ | [2][7] |
| Molecular Weight | 337.37 g/mol | [2][7] |
| Appearance | White to off-white crystal powder | [7] |
| Melting Point | 83-87 °C | [7] |
| Solubility | Soluble in methanol | [7] |
| Storage Temperature | -20°C | [7] |
Reactivity and Core Applications in Peptide Chemistry
The utility of Z-Glu(OtBu)-OH is defined by the distinct chemical reactivity of its two protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the γ-carboxyl tert-butyl (OtBu) ester.
The Orthogonal Protection Strategy
The Z and OtBu groups are a classic example of an orthogonal protecting group pair. This means that each group can be removed under specific conditions that do not affect the other, allowing for precise control over the synthetic pathway.[3][6]
-
Z (Benzyloxycarbonyl) Group: This group is stable to acidic and basic conditions commonly used in peptide synthesis. Its removal is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[4][5] This process is clean and efficient, yielding the free amine.
-
OtBu (tert-Butyl) Group: The OtBu ester is highly stable to basic conditions and nucleophiles. It is, however, labile to strong acids. Its removal is most commonly accomplished through acidolysis , typically using trifluoroacetic acid (TFA).[3][4] This step is often performed at the end of a synthesis to deprotect all acid-labile side-chain protecting groups and, in the case of SPPS, to cleave the peptide from the resin.[10]
The following diagram illustrates the selective deprotection pathways for Z-Glu(OtBu)-OH.
Caption: Orthogonal deprotection of Z-Glu(OtBu)-OH.
Experimental Protocol: Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized, yet self-validating, protocol for the coupling of Z-Glu(OtBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Objective: To couple Z-Glu(OtBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Solvent (e.g., DMF - N,N-Dimethylformamide)
-
Washing solvents (e.g., DMF, DCM - Dichloromethane)
-
Kaiser test kit
Methodology:
-
Resin Preparation: The peptide-resin is swelled in DMF for 30-60 minutes. The solvent is then drained.
-
Rationale: Swelling the resin ensures that the reactive sites are accessible to the reagents.
-
-
Activation of Z-Glu(OtBu)-OH: In a separate vessel, dissolve 2-4 equivalents of Z-Glu(OtBu)-OH in DMF. Add a slightly lower molar equivalent (e.g., 1.9 eq. for 2 eq. of amino acid) of HBTU and 4-6 equivalents of DIPEA.[11] Allow the mixture to pre-activate for 5-10 minutes.
-
Rationale: Pre-activation of the carboxylic acid with HBTU forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the free amine on the peptide-resin. DIPEA acts as a non-nucleophilic base to neutralize the resulting acids.
-
-
Coupling Reaction: Add the activated Z-Glu(OtBu)-OH solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[11]
-
Rationale: Agitation ensures continuous mixing and maximizes the contact between the activated amino acid and the resin-bound peptide.
-
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Rationale: The Kaiser test is a qualitative test for primary amines. Its negative result validates the completion of the coupling step. If the test is positive (blue beads), the coupling step should be repeated.[11]
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Rationale: Thorough washing is critical to prevent the carryover of excess reagents to the next step, which could cause unwanted side reactions.
-
-
Proceed to the Next Step: The resin is now ready for the next step in the synthesis, which would typically be the deprotection of the Z-group if chain elongation is desired.
Analytical Characterization
The purity and identity of Z-Glu(OtBu)-OH are crucial for successful peptide synthesis. Standard analytical techniques employed for its characterization include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure by identifying the characteristic protons of the Z, OtBu, and glutamic acid moieties.[8]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[8]
Safety and Handling
Z-Glu(OtBu)-OH is a chemical reagent and should be handled with appropriate safety precautions.[9] It may cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.[9]
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation. Keep away from heat and sources of ignition.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at -20°C.[7][9]
Conclusion
Z-Glu(OtBu)-OH is a highly valuable and versatile building block in the field of peptide chemistry. Its well-defined physicochemical properties and, most importantly, the orthogonal nature of its protecting groups, provide chemists with the necessary tools for the rational and efficient synthesis of complex peptides. A thorough understanding of its reactivity, handling, and the protocols for its use is essential for any researcher or professional engaged in peptide-based drug discovery and development.
References
-
N-Cbz-L-Glutamic acid 5-tert-butyl ester Information. LookChem. [Link]
-
Z-Glu-OH: A Fundamental Component in Peptide Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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-
Synthesis of Z-Glu(OtBu)-Asn-OtBu. PrepChem.com. [Link]
-
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-
Fmoc-L-Glu(OtBu)-OH. Aapptec Peptides. [Link]
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Z-beta-Glu(OtBu)-OH. PubChem - NIH. [Link]
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Z-Glu(OtBu)-OH [3886-08-6]. Aapptec Peptides. [Link]
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MSDS - Safety Data Sheet for Z-Glu(OtBu)-OH. Aapptec. [Link]
-
Z-Glu-OtBu [5891-45-2]. Aapptec Peptides. [Link]
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Z-Glu(OtBu)-OH. Pharmaffiliates. [Link]
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Synthesis of peptides and proteins with site-specific glutamate arginylation. PMC - NIH. [Link]
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Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor A. MDPI. [Link]
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z-d-Glu(otbu)-oh. PubChem - NIH. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
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Safety Data Sheet (SDS) for Fmoc-Glu-OtBu. Anaspec. [Link]
-
MSDS - Safety Data Sheet for H-Glu(OtBu)-OH. Aapptec. [Link]
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